molecular formula C24H34BrFN6O4 B15073797 MALT1 paracaspase inhibitor 3

MALT1 paracaspase inhibitor 3

Cat. No.: B15073797
M. Wt: 569.5 g/mol
InChI Key: QZOFLKQMJMFUCU-QWFCFKBJSA-N
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Description

MALT1 paracaspase inhibitor 3 is a small molecule inhibitor targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key mediator in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for the activation and proliferation of lymphocytes. This compound has gained significant attention due to its potential therapeutic applications in treating various autoimmune diseases and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MALT1 paracaspase inhibitor 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: MALT1 paracaspase inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are then tested for their biological activity to identify the most potent and selective inhibitors .

Comparison with Similar Compounds

MALT1 paracaspase inhibitor 3 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include other MALT1 inhibitors, such as MI-2 and Z-VRPR-fmk, which also target the proteolytic activity of MALT1 . this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .

Conclusion

This compound is a potent and selective inhibitor of MALT1, with significant potential for therapeutic applications in autoimmune diseases and cancer. Its unique mechanism of action and high efficacy make it a valuable tool for scientific research and drug development.

Properties

Molecular Formula

C24H34BrFN6O4

Molecular Weight

569.5 g/mol

IUPAC Name

(2R)-1-[(2R)-2-[(4-bromobenzoyl)amino]-3-methylbutanoyl]-N-[(3R)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H34BrFN6O4/c1-14(2)20(31-21(34)15-7-9-16(25)10-8-15)23(36)32-12-4-6-18(32)22(35)30-17(19(33)13-26)5-3-11-29-24(27)28/h7-10,14,17-18,20H,3-6,11-13H2,1-2H3,(H,30,35)(H,31,34)(H4,27,28,29)/t17-,18-,20-/m1/s1

InChI Key

QZOFLKQMJMFUCU-QWFCFKBJSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)CF)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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